Bienvenue dans la boutique en ligne BenchChem!

Ethyl 4-benzamidobenzoate

Lipophilicity Drug-likeness Medicinal Chemistry

Ethyl 4-benzamidobenzoate (CAS 736-40-3) is a benzoic acid derivative bearing an ethyl ester at the para position and a benzamido (N-benzoyl) substituent on the aromatic ring, with molecular formula C₁₆H₁₅NO₃ and molecular weight 269.30 g/mol. It belongs to the benzamidobenzoate ester class and is recognized as a versatile synthetic intermediate in medicinal chemistry and organic synthesis.

Molecular Formula C16H15NO3
Molecular Weight 269.29 g/mol
CAS No. 736-40-3
Cat. No. B3021063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-benzamidobenzoate
CAS736-40-3
Molecular FormulaC16H15NO3
Molecular Weight269.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C16H15NO3/c1-2-20-16(19)13-8-10-14(11-9-13)17-15(18)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,17,18)
InChIKeyXFPYCMXNXPPZRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Benzamidobenzoate (CAS 736-40-3): Core Chemical Identity and Procurement Baseline


Ethyl 4-benzamidobenzoate (CAS 736-40-3) is a benzoic acid derivative bearing an ethyl ester at the para position and a benzamido (N-benzoyl) substituent on the aromatic ring, with molecular formula C₁₆H₁₅NO₃ and molecular weight 269.30 g/mol . It belongs to the benzamidobenzoate ester class and is recognized as a versatile synthetic intermediate in medicinal chemistry and organic synthesis . The compound is commercially available from multiple suppliers at standard purities of 95% or higher .

Why Ethyl 4-Benzamidobenzoate Cannot Be Replaced by Closest Analogs Without Verification


The benzamidobenzoate scaffold exhibits steep structure-activity and structure-property relationships where even a single methylene change in the ester alkyl chain meaningfully shifts lipophilicity, boiling point, and biological target engagement . Replacing the ethyl ester with a methyl, propyl, or butyl homolog—or reverting to the free carboxylic acid—alters logP by ≥0.7 units, modifies hydrolytic stability, and can abrogate activity in systems where the ethyl ester serves as an optimal balance between membrane permeability and metabolic lability . Furthermore, the N-benzoyl group differentiates this compound from the parent benzocaine scaffold by eliminating local anesthetic sodium-channel activity while conferring entirely distinct pharmacological properties, as evidenced by its use in SENP1 inhibitor development [1].

Ethyl 4-Benzamidobenzoate: Quantified Differentiation Evidence Against Closest Analogs


Lipophilicity Advantage Over Methyl 4-Benzamidobenzoate Confirmed by Predicted LogP

Ethyl 4-benzamidobenzoate exhibits a predicted ACD/LogP of 3.56 , compared to 2.80 for methyl 4-benzamidobenzoate (CAS 39799-73-0) . The +0.76 logP difference indicates approximately 5.75× greater octanol-water partition coefficient for the ethyl ester, which may enhance membrane permeability in cell-based assays.

Lipophilicity Drug-likeness Medicinal Chemistry

Boiling Point and Density Differentiation from Methyl Ester Homolog

Ethyl 4-benzamidobenzoate has a boiling point of 341.7°C at 760 mmHg and density of 1.209 g/cm³ . The methyl ester analog (CAS 39799-73-0) has a lower boiling point of 326.0°C and higher density of 1.237 g/cm³ . These differences are relevant for distillation-based purification and solvent extraction protocols.

Physicochemical Properties Purification Process Chemistry

Functional Divergence from Benzocaine: N-Benzoylation Abolishes Local Anesthetic Activity and Redirects Biological Profile

Benzocaine (ethyl 4-aminobenzoate, CAS 94-09-7) acts as a local anesthetic via voltage-gated Na⁺ channel blockade (IC₅₀ ≈ 0.8 μM) [1]. Ethyl 4-benzamidobenzoate, the N-benzoylated derivative, lacks the free primary amine required for this activity . Instead, its scaffold has been utilized to generate SENP1 protease inhibitors—compound J5, incorporating the ethyl 4-benzamidobenzoate core, inhibits SENP1 with an IC₅₀ of 2.385 μM in vitro [2].

Pharmacology Target Selectivity Chemical Probe

SENP1 Inhibitory Activity of the 4-Benzamidobenzoate Scaffold Validates Procurement for Anti-Cancer Probe Development

The ethyl 4-benzamidobenzoate scaffold served as the core for compound J5, which was identified via virtual screening of the SPECS library and demonstrated SENP1 inhibition with IC₅₀ = 2.385 μM [1]. Subsequent SAR optimization produced derivatives 8d and 8e with improved potency, confirming that modifications to the benzoate ester moiety (including retention of the ethyl ester) are critical for SENP1 engagement [1]. Among known SENP1 inhibitors reported in the literature, J5 shows sub-3 μM potency (see comparative table in Molecular Pharmacology) [2].

SENP1 Prostate Cancer Virtual Screening

Comprehensive Spectral Reference Dataset Enables Unambiguous Identity and Purity Verification

Ethyl 4-benzamidobenzoate is documented in the Wiley SpectraBase with 2 NMR spectra, 1 FTIR spectrum, 1 UV-Vis spectrum, and 1 GC-MS spectrum [1]. This multi-modal spectral dataset, sourced from an Aldrich Chemical Company sample, provides a robust reference for identity confirmation. In contrast, many alkyl-chain analogs (e.g., heptyl, butyl, allyl esters) lack comparable publicly accessible spectral collections, complicating QC verification [2].

Analytical Chemistry Quality Control Structure Confirmation

Hydrolytic Stability Profile: Dual Ester and Amide Functionality Provides Predictable Reactivity Handle

Ethyl 4-benzamidobenzoate contains two hydrolytically distinct functional groups: the ethyl ester (susceptible to both acidic and basic hydrolysis, yielding 4-benzamidobenzoic acid and ethanol) and the benzamide (requires forcing conditions—prolonged heating with strong acid or base) [1]. This differential lability profile enables selective ester hydrolysis while preserving the benzamide moiety. The methyl ester analog exhibits similar behavior but differs in hydrolysis rate; the seminal work by Williams and Douglas on methyl 4-benzamidobenzoates established that the ionized amido-NH species reacts 5× more slowly with hydroxide ion than the neutral ester form [2].

Hydrolysis Stability Prodrug Design

Ethyl 4-Benzamidobenzoate (CAS 736-40-3): Evidence-Backed Procurement Scenarios


Synthesis of SENP1 Protease Inhibitors for Prostate Cancer Research

Ethyl 4-benzamidobenzoate is the direct precursor to compound J5 (IC₅₀ = 2.385 μM against SENP1), a validated lead compound for prostate cancer target development [1]. Researchers pursuing SENP1 inhibition should procure this compound as the starting material for SAR expansion around the benzoate ester moiety, as established by Chen et al. (2012) [1].

Medicinal Chemistry Building Block Requiring Balanced Lipophilicity

With a predicted LogP of 3.56—substantially higher than the methyl ester analog (LogP = 2.80) —ethyl 4-benzamidobenzoate is the preferred intermediate when enhanced membrane permeability is desired. This 0.76 log unit advantage translates to approximately 5.75× greater partition into organic phases, beneficial for cell-based assay development .

Analytical Reference Standard with Multi-Modal Spectral Authentication

The compound benefits from a comprehensive Wiley SpectraBase entry (2 NMR, 1 FTIR, 1 UV-Vis, 1 MS) derived from an Aldrich Chemical Company sample [2]. Analytical and QC laboratories can leverage this dataset for identity verification without commissioning custom reference standards, a distinct advantage over less-characterized alkyl-chain analogs [3].

Selective Hydrolysis Studies Exploiting Differential Ester/Amide Lability

The ethyl ester group can be selectively hydrolyzed under acidic or basic conditions to yield 4-benzamidobenzoic acid while preserving the benzamide moiety, which resists hydrolysis except under forcing conditions [4]. This differential stability profile, quantitatively characterized through the Williams-Douglas kinetic framework (neutral ester reacts 5× faster with OH⁻ than the ionized form) [5], makes the compound a reliable intermediate in prodrug strategies and multi-step organic syntheses.

Quote Request

Request a Quote for Ethyl 4-benzamidobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.